3-Hydroxy-6-methoxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring a hydroxyl group at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the treatment of 3-hydroxy-2-pyridinecarboxaldehyde with sodium methoxide in methanol. This reaction also yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, reactant concentration, and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Hydroxy-6-methoxypyridine-2-carboxylic acid.
Reduction: 3-Hydroxy-6-methoxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-6-methoxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-pyridinecarboxaldehyde: Lacks the methoxy group at the sixth position.
6-Methoxy-2-pyridinecarboxaldehyde: Lacks the hydroxyl group at the third position.
3-Hydroxy-6-methylpyridine-2-carbaldehyde: Contains a methyl group instead of a methoxy group at the sixth position.
Uniqueness
3-Hydroxy-6-methoxypyridine-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-hydroxy-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-7-3-2-6(10)5(4-9)8-7/h2-4,10H,1H3 |
InChI Key |
KQJQCSXCWPZXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.